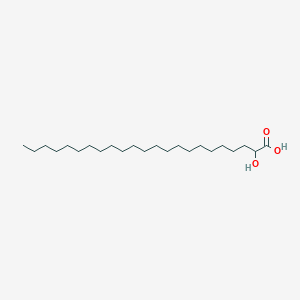

2-Hydroxytricosanoic acid

Descripción general

Descripción

2-hydroxy Tricosanoic acid is a hydroxylated fatty acid that has been found in the inner bark of E. globulus, the leaves of wild, kiyomi, and zweigeltrepe grape vines, C. elegans, and Pseudosuberites and S. massa sea sponges.

2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It derives from a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate.

Aplicaciones Científicas De Investigación

Marine Sponge Analysis :

- Identified in the Caribbean sponge Amphimedon compressa.

- Found in phosphatidylethanolamine and phosphatidylserine.

- Constituted a significant portion of the total fatty acid mixture in the sponge (Carballeira & López, 2006).

Neuroscience and Metabolism :

- Studied for its involvement in brain biochemistry, particularly in the synthesis of cerebronic acid from lignoceric acid.

- Cerebronic acid is a major component of cerebrosides and sulfatides in the mammalian brain (Tatsumi, Murad, & Kishimoto, 1975).

Bioactive Mediator Synthesis :

- Involved in the synthesis of docosatrienes and resolvins, which are regulators in inflammation and resolution processes (Hong et al., 2003).

Dermatology :

- Alpha-hydroxy acids, which include 2-Hydroxytricosanoic acid, have applications in dermatology for improving the appearance of photoaged skin and correcting disorders of keratinization (Bernstein et al., 1997).

Neurometabolic Disorders :

- Related to D-2-Hydroxyglutaric aciduria, a neurometabolic disorder with various phenotypes including severe early-infantile encephalopathy (van der Knaap et al., 1999).

Environmental and Industrial Applications :

- Its derivatives have been studied in the context of wastewater treatment and in the degradation of antimicrobials like triclosan and triclocarban (Sirés et al., 2007).

Food Packaging :

- Hydroxyethylcellulose films containing hydroxy acids, including derivatives of this compound, have potential applications in antimicrobial food packaging (El Fawal et al., 2020).

Liver Health :

- Citric acid, a related compound, has shown protective effects against liver damage in studies, highlighting the potential therapeutic applications of similar hydroxy acids (Salam, Sleem, & Shaffie, 2016).

Mecanismo De Acción

Target of Action

2-Hydroxytricosanoic acid is a 2-hydroxy fatty acid . It is a natural compound that targets bacterial cell membranes . The primary targets of this compound are both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .

Mode of Action

The compound exerts its activity by penetrating the bacterial cell membranes . This penetration causes depolarization and rupture of the membranes, leading to leakage of cellular contents and ultimately cell death . This mechanism of action makes this compound an effective antibacterial agent .

Biochemical Pathways

It is known that the compound disrupts the integrity of bacterial cell membranes . This disruption affects essential cellular processes, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the leakage of cellular contents, leading to cell death .

Análisis Bioquímico

Biochemical Properties

2-Hydroxytricosanoic acid participates in several biochemical reactions, primarily due to its hydroxyl group at the second carbon position. This structural feature allows it to interact with various enzymes and proteins. For instance, it is known to be involved in the metabolism of lipids and can be incorporated into complex lipids such as glycosphingolipids . Enzymes like fatty acid hydroxylases are responsible for its biosynthesis, and it can interact with proteins involved in lipid transport and metabolism, such as lipoproteins .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid signaling. This compound can modulate gene expression related to lipid metabolism and cellular stress responses. In certain cell types, such as adipocytes and hepatocytes, this compound can alter cellular metabolism by influencing the synthesis and degradation of lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of these molecules. For example, it may inhibit enzymes involved in fatty acid oxidation, thereby affecting energy metabolism. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors that regulate lipid metabolism genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in vitro has been associated with changes in lipid metabolism and cellular stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may enhance lipid metabolism and improve energy balance. At higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be synthesized from tricosanoic acid through the action of fatty acid hydroxylases. This compound can also be incorporated into complex lipids, such as glycosphingolipids, which play roles in cell membrane structure and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins. It can be incorporated into lipoproteins for transport in the bloodstream and can accumulate in lipid-rich tissues such as the liver and adipose tissue. Its distribution is influenced by its affinity for specific lipid transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For instance, its incorporation into glycosphingolipids can direct it to specific membrane domains involved in cell signaling .

Propiedades

IUPAC Name |

2-hydroxytricosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLIRVAYJRWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949467 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-37-8, 26632-12-2 | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

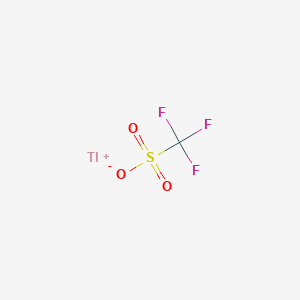

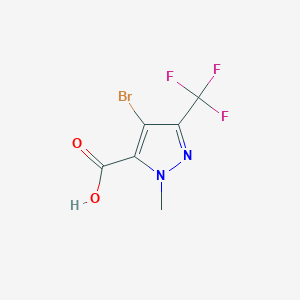

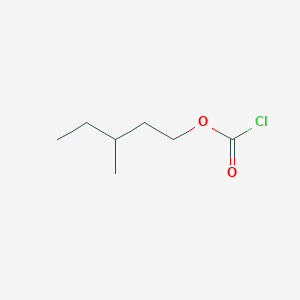

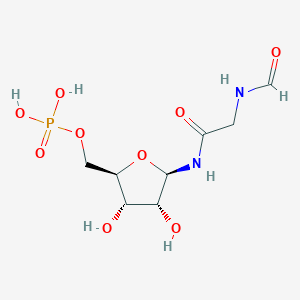

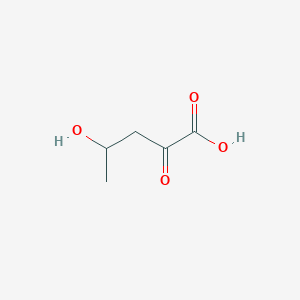

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)